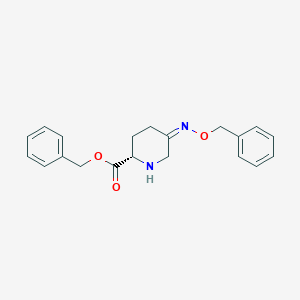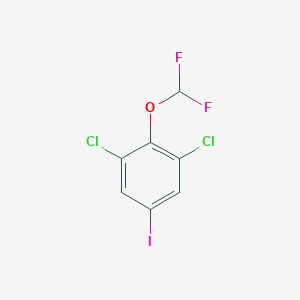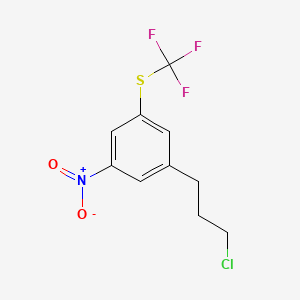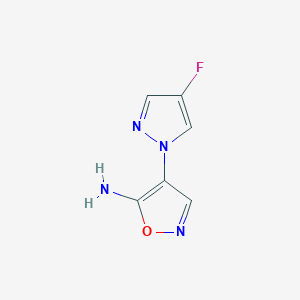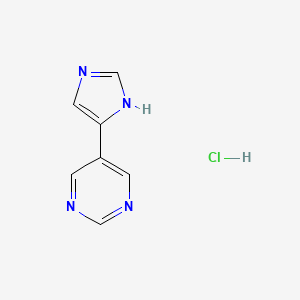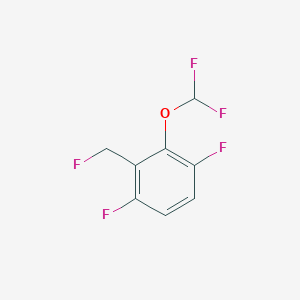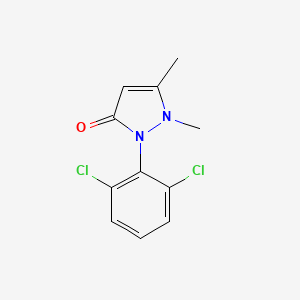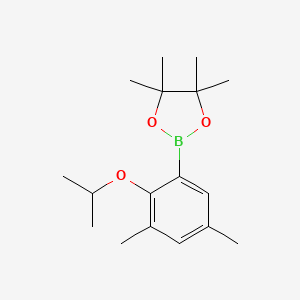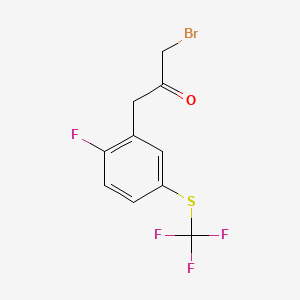
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4OS and a molecular weight of 331.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research and development purposes.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the fluorine atom, making it less fluorinated compared to the target compound.
These similar compounds highlight the unique combination of bromine, fluorine, and trifluoromethylthio groups in this compound, which contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H7BrF4OS |
|---|---|
Poids moléculaire |
331.13 g/mol |
Nom IUPAC |
1-bromo-3-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4OS/c11-5-7(16)3-6-4-8(1-2-9(6)12)17-10(13,14)15/h1-2,4H,3,5H2 |
Clé InChI |
JYHVGFPMODCSRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


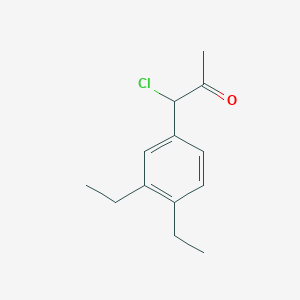
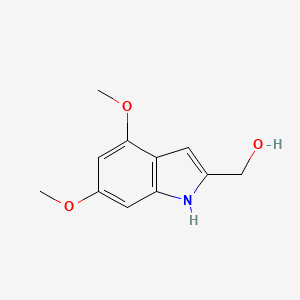

![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
